

# Crystal Structure of GSK3368715 Bound to PRMT1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the potent and selective Type I protein arginine methyltransferase (PRMT) inhibitor, **GSK3368715**, in complex with its target, PRMT1. The following sections detail the quantitative binding and crystallographic data, the experimental protocols for structure determination, and visualizations of the relevant biological pathways and experimental workflows.

#### **Quantitative Data**

The interaction between **GSK3368715** and PRMT1, along with the crystallographic details of the complex, are summarized in the tables below.

#### **Table 1: Inhibitor Activity**

**GSK3368715** is a potent inhibitor of several Type I PRMTs, demonstrating high selectivity for PRMT1. The half-maximal inhibitory concentrations (IC50) are presented below.



Target	IC50 (nM)
PRMT1	3.1[1]
PRMT3	48
PRMT4 (CARM1)	1148
PRMT6	5.7
PRMT8	1.7

#### **Table 2: Crystallographic Data and Refinement Statistics**

The crystal structure of **GSK3368715** in complex with human PRMT1 was solved at a resolution of 2.48 Å and is deposited in the Protein Data Bank (PDB) with the accession code 6NT2.[2]



Data Collection	
PDB ID	6NT2
Resolution (Å)	2.48
Space group	P 21 21 21
Unit cell dimensions (Å)	a=78.8, b=100.2, c=105.9
Wavelength (Å)	0.9792
Refinement	
R-work	0.190
R-free	0.222
No. of unique reflections	33,289
RMSD bond lengths (Å)	0.004
RMSD bond angles (°)	0.73
Ramachandran favored (%)	96.8
Ramachandran outliers (%)	0.1

#### **Experimental Protocols**

The following protocols describe the methodology used for the expression, purification, and crystallization of the PRMT1-**GSK3368715** complex, leading to the determination of its crystal structure.

### **Protein Expression and Purification**

Recombinant human PRMT1 (residues 2-346) was expressed in Escherichia coli. The expression and purification protocol is outlined below:

- Expression Vector: A pET28a-based vector containing the human PRMT1 sequence with an N-terminal His6-tag and a TEV protease cleavage site was used.
- Host Strain: The expression vector was transformed into E. coli BL21(DE3) cells.



- Culture and Induction: Cells were grown in Terrific Broth at 37°C to an OD600 of ~2.0. The temperature was then reduced to 18°C, and protein expression was induced with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16-18 hours.
- Cell Lysis: The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 mM imidazole, and protease inhibitors) and lysed by sonication.
- Affinity Chromatography: The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer, and the Histagged PRMT1 was eluted with a linear gradient of imidazole (20-500 mM).
- Tag Cleavage and Further Purification: The eluted protein was dialyzed against a low-salt buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM TCEP) and treated with TEV protease to cleave the His6-tag. The cleaved protein was then passed through a second Ni-NTA column to remove the tag and any uncleaved protein.
- Size-Exclusion Chromatography: The final purification step was performed using a Superdex 200 size-exclusion column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Fractions containing pure, monomeric PRMT1 were pooled and concentrated.

#### Crystallization

The PRMT1-**GSK3368715** complex was crystallized using the hanging drop vapor diffusion method:

- Complex Formation: Purified PRMT1 was incubated with a 3-fold molar excess of GSK3368715 for 1 hour on ice.
- Crystallization Conditions: The complex was crystallized from a solution containing 0.1 M
   MES pH 6.5, and 12% PEG 20,000.
- Crystal Growth: Crystals appeared and grew to their full size within 5-7 days at 20°C.

### X-ray Data Collection and Processing

• Cryoprotection: Crystals were cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with 25% (v/v) glycerol before being flash-cooled in liquid



nitrogen.

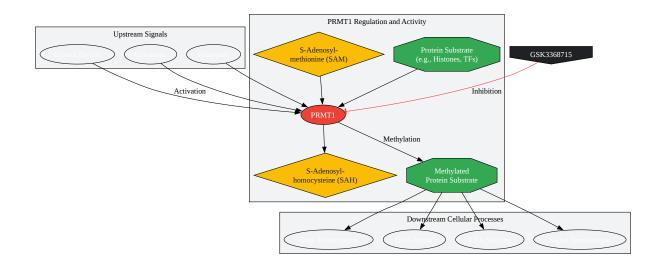
- Data Collection: X-ray diffraction data were collected at a synchrotron source.
- Data Processing: The collected data were processed and scaled using standard crystallographic software packages. The structure was solved by molecular replacement using a previously determined structure of PRMT1 as the search model. The model was then refined, and the inhibitor was built into the electron density map.

#### **Visualizations**

The following diagrams illustrate the PRMT1 signaling pathway and the experimental workflow for the crystal structure determination.

#### **PRMT1 Signaling Pathway**



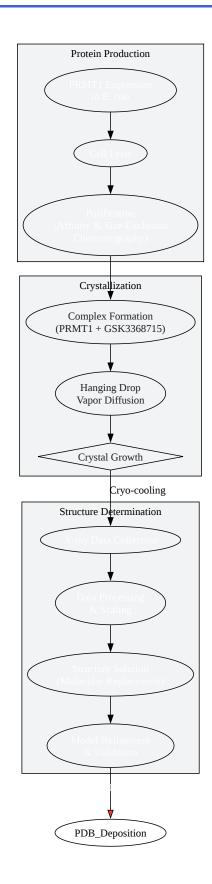


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Caption: PRMT1 signaling pathway and point of inhibition by GSK3368715.

## **Experimental Workflow for Crystal Structure Determination**





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Caption: Experimental workflow for determining the crystal structure of the PRMT1-GSK3368715 complex.

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#### References

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